(+/-)-ACETYLCARNITINE CHLORIDE
Overview
Description
- Structurally, it consists of an acetyl group attached to the amino acid L-carnitine . This acetylation enhances its bioavailability and neuroprotective properties.
Levacecarnine: (acetyl-L-carnitine) is a naturally occurring compound derived from . It plays a crucial role in cellular energy metabolism and fatty acid transport within cells.
Mechanism of Action
Target of Action
The primary target of (+/-)-Acetylcarnitine Chloride, also known as Acetyl-DL-carnitine hydrochloride or Acetyl dl-carnitine chloride, is the mitochondria in cells. It plays a crucial role in energy metabolism by facilitating the transport of fatty acids into the mitochondria for beta-oxidation .
Mode of Action
Acetylcarnitine interacts with its target, the mitochondria, by donating its acetyl group to the carnitine shuttle. This shuttle is responsible for transporting long-chain fatty acids across the mitochondrial membrane. The acetyl group is then used in the citric acid cycle (Krebs cycle) to generate ATP, the primary energy currency of the cell .
Biochemical Pathways
The key biochemical pathway affected by Acetylcarnitine is the beta-oxidation of fatty acids and the citric acid cycle . By donating its acetyl group, Acetylcarnitine facilitates the breakdown of fatty acids, leading to the production of ATP. This process also leads to the production of water and carbon dioxide .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Acetylcarnitine are as follows:
Result of Action
The molecular and cellular effects of Acetylcarnitine’s action include increased energy production and potentially improved mitochondrial function. By facilitating the transport of fatty acids into the mitochondria for beta-oxidation, Acetylcarnitine helps increase the production of ATP. This can lead to improved cellular function and vitality .
Action Environment
Environmental factors such as diet and physical activity can influence the action of AcetylcarnitinePhysical activity can also influence the efficacy of Acetylcarnitine by increasing the demand for ATP and thus potentially enhancing the utilization of Acetylcarnitine .
Biochemical Analysis
Biochemical Properties
(+/-)-Acetylcarnitine Chloride plays a significant role in intermediary metabolism, acting as a donor of acetyl groups and facilitating the transfer of fatty acids from the cytosol to the mitochondria during beta-oxidation . It interacts with various enzymes, proteins, and other biomolecules. For instance, it interacts with Coenzyme A (CoA) in the Krebs cycle, which is essential for ATP production .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by modulating neurotransmission and mitochondrial energetics . It also affects gene expression and cellular metabolism, contributing to neuroprotection and neuromodulation .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a donor of acetyl groups and its facilitation of fatty acid transfer during beta-oxidation . It binds with biomolecules like CoA, leading to enzyme activation and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that it effectively increases the tolerance threshold of thermal and mechanical stimuli, reduces latency, and reduces apoptosis . Its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been observed that adjusting the dose and duration of administration may increase the axon diameter .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors in the process of transferring fatty acids from the cytosol to the mitochondria during beta-oxidation . It also affects metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is actively transported via OCTN2 into the cytosol to participate in the shuttling of activated long-chain fatty acids into the mitochondria where β-oxidation takes place .
Subcellular Localization
The subcellular localization of this compound is primarily in the mitochondria, where it plays a key role in importing acyl-CoA . It also forms a pool of acetyl-groups for CoA in the cytosol .
Preparation Methods
Synthetic Routes: Levacecarnine can be synthesized by acetylating using acetic anhydride or acetyl chloride.
Industrial Production: Commercially, it is produced through chemical synthesis or enzymatic acetylation of .
Chemical Reactions Analysis
Reactions: Levacecarnine undergoes various reactions, including
Common Reagents and Conditions: Acetylation typically involves acetic anhydride or acetyl chloride in the presence of a base.
Major Products: The primary product is acetyl-L-carnitine itself.
Scientific Research Applications
Neuropathy Treatment: Levacecarnine has been studied for its efficacy in treating diabetic neuropathy.
Cognitive Enhancement: Some research suggests it may enhance cognitive function and memory.
Psychiatric Effects: there have been reports of psychosis associated with levacecarnine supplementation.
Comparison with Similar Compounds
Similar Compounds: Other carnitine derivatives (e.g., propionyl-L-carnitine, palmitoyl-L-carnitine).
Uniqueness: Levacecarnine’s acetylation sets it apart, influencing its bioavailability and specific effects.
Properties
CAS No. |
2504-11-2 |
---|---|
Molecular Formula |
C9H18NO4.Cl C9H18ClNO4 |
Molecular Weight |
239.69 g/mol |
IUPAC Name |
3-acetyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride |
InChI |
InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H |
InChI Key |
JATPLOXBFFRHDN-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(CC(=O)O)C[N+](C)(C)C.Cl |
Canonical SMILES |
CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |
Key on ui other cas no. |
2504-11-2 5080-50-2 |
Pictograms |
Irritant |
solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) |
Synonyms |
(R)-2-acetoxy-3-carboxy-N,N,N-trimethylpropan-1-aminium chloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.